6-Hydroxynicotinoyl chloride

Description

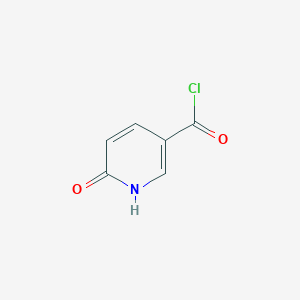

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-oxo-1H-pyridine-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-6(10)4-1-2-5(9)8-3-4/h1-3H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUJAURKGQRLFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Hydroxynicotinoyl Chloride

Strategic Precursor Selection for Acyl Chloride Formation

The formation of 6-hydroxynicotinoyl chloride hinges on the strategic selection and functionalization of appropriate precursor molecules. The most direct and commonly employed precursor is 6-hydroxynicotinic acid, though alternative starting materials can also be utilized.

Derivatization from 6-Hydroxynicotinic Acid and Related Carboxylic Acids

The conversion of 6-hydroxynicotinic acid to its corresponding acyl chloride is a primary synthetic route. google.com This transformation involves the replacement of the hydroxyl group of the carboxylic acid with a chloride ion, a reaction facilitated by various chlorinating agents. masterorganicchemistry.com This direct approach is advantageous due to the commercial availability of 6-hydroxynicotinic acid. researchgate.netamanote.comnih.gov

Similarly, related carboxylic acids can serve as precursors. For instance, 6-chloronicotinic acid can be converted to 6-chloronicotinoyl chloride, a closely related compound, through treatment with chlorinating agents like thionyl chloride. This demonstrates the broader applicability of this synthetic strategy to other substituted nicotinic acids.

Exploration of Alternative Starting Materials

While carboxylic acids are the most direct precursors, other starting materials can be envisioned for the synthesis of this compound. Although less common, the exploration of alternative precursors could offer advantages in terms of availability, cost, or the introduction of specific functionalities. For example, the nitrile of 6-chloronicotinic acid can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to the acyl chloride. orgsyn.org This two-step process highlights an alternative pathway starting from a different functional group.

Chlorinating Reagents and Optimized Reaction Conditions

The successful conversion of the carboxylic acid precursor to this compound is highly dependent on the choice of the chlorinating reagent and the optimization of reaction conditions such as temperature, solvent, and the use of catalysts.

Utilization of Thionyl Chloride (SOCl₂) in Synthesis

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acyl chlorides. google.commasterorganicchemistry.comorgsyn.org The reaction between 6-hydroxynicotinic acid and thionyl chloride effectively yields this compound. google.com In a typical procedure, 6-hydroxynicotinic acid is treated with an excess of thionyl chloride, often in the presence of a solvent like chloroform and a base such as pyridine (B92270) to neutralize the hydrogen chloride byproduct. google.comgoogle.com The reaction is often performed under reflux conditions to ensure complete conversion. google.com For instance, one patented process describes reacting 6-hydroxynicotinic acid with thionyl chloride in a 1:3.2 molar ratio in chloroform with pyridine, followed by reaction at 55°C. google.com

Similarly, the synthesis of 6-chloronicotinoyl chloride from 6-chloronicotinic acid is readily achieved using thionyl chloride. The reaction is typically carried out by heating the carboxylic acid with an excess of thionyl chloride.

Table 1: Synthesis of Acyl Chlorides using Thionyl Chloride

| Starting Material | Product | Reagents & Conditions | Reference |

|---|---|---|---|

| 6-Hydroxynicotinic Acid | This compound | SOCl₂, Pyridine, Chloroform, 55°C | google.com |

| 6-Chloronicotinic Acid | 6-Chloronicotinoyl Chloride | SOCl₂, Reflux |

Applications of Phosphorus Pentachloride (PCl₅) and Phosphorus Oxychloride (POCl₃)

Phosphorus pentachloride (PCl₅) is another effective reagent for the preparation of acyl chlorides from carboxylic acids. scimplify.comquora.comtaylorandfrancis.comwikipedia.orgquora.com The reaction of a carboxylic acid with PCl₅ yields the corresponding acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. quora.com The use of PCl₅ is a well-established method in organic synthesis for this transformation. masterorganicchemistry.com

Phosphorus oxychloride (POCl₃) is also employed in chlorination reactions, often in conjunction with PCl₅. indianchemicalsociety.comepa.gov The mixture of POCl₃ and PCl₅ can act as a potent chlorinating agent. indianchemicalsociety.comepa.gov While POCl₃ alone can be used, the addition of PCl₅ often enhances its reactivity. indianchemicalsociety.comresearchgate.net This combination is particularly useful for the chlorination of various heterocyclic compounds. researchgate.net

Table 2: Chlorination using Phosphorus Halides

| Reagent | Substrate | Product | Key Features |

|---|---|---|---|

| PCl₅ | Carboxylic Acids | Acyl Chlorides | Effective for converting both alcohols and carboxylic acids to chlorides. wikipedia.orgquora.com |

Oxalyl Chloride Mediated Transformations

Oxalyl chloride ((COCl)₂) is a valuable reagent for the synthesis of acyl chlorides from carboxylic acids, often used in the presence of a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.orgwikipedia.org This method is known for its mild reaction conditions and the formation of volatile byproducts (CO, CO₂, and HCl), which simplifies product purification. orgsyn.org The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature. orgsyn.org The use of oxalyl chloride is a common and efficient method for preparing acyl chlorides for subsequent reactions. orgsyn.org While direct synthesis of this compound using oxalyl chloride is not explicitly detailed in the provided context, its general applicability for converting carboxylic acids to acyl chlorides suggests it as a viable synthetic route. orgsyn.orgwikipedia.org

Solvent Effects and Temperature Control in Chlorination

The synthesis of this compound from 6-hydroxynicotinic acid is highly dependent on the reaction solvent and temperature. The choice of solvent is critical as it must dissolve the reactants while remaining inert to the highly reactive chlorinating agents. Commonly used solvents are aprotic and non-nucleophilic, such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), and 1,2-dichloroethane, to prevent unwanted side reactions.

Temperature plays a crucial role in controlling the reaction rate and minimizing the formation of byproducts. Chlorination reactions are often initiated at reduced temperatures, typically around 0°C, to manage the initial exothermic reaction. Subsequently, the temperature may be raised to reflux to drive the reaction to completion. For instance, a patented process for a related compound involves reacting 6-hydroxynicotinic acid with a chlorinating agent in chloroform at a temperature between 50 and 70°C. google.com Precise temperature control is essential to ensure high yield and purity of the final product.

Catalytic Enhancement in Synthetic Pathways

Role of Tertiary Amine Catalysts (e.g., Pyridine, Triethylamine)

Tertiary amines like pyridine and triethylamine (B128534) are frequently used as catalysts in the formation of acyl chlorides. stackexchange.comechemi.comjove.comreddit.com These catalysts can function in a dual role. Firstly, they act as a base to neutralize the hydrogen chloride (HCl) gas produced during the reaction, which can help to drive the reaction forward. stackexchange.comechemi.com Secondly, they can act as nucleophilic catalysts. The tertiary amine attacks the chlorinating agent (e.g., thionyl chloride) to form a highly reactive intermediate. This intermediate is then more readily attacked by the carboxylic acid, accelerating the formation of the acyl chloride. stackexchange.com Pyridine is a commonly used catalyst for this purpose. stackexchange.comechemi.comjove.comreddit.com In one documented synthesis, pyridine was used as a catalyst in the reaction of 6-hydroxynicotinic acid with thionyl chloride in chloroform. google.com

Table 1: Comparison of Tertiary Amine Catalysts

| Catalyst | Basicity (pKa of conjugate acid) | Catalytic Role |

| Pyridine | 5.25 | Nucleophilic catalyst and acid scavenger. stackexchange.comechemi.com |

| Triethylamine | 10.75 | Primarily an acid scavenger due to higher basicity. stackexchange.com |

N,N-Dimethylformamide (DMF) as a Co-catalyst

N,N-Dimethylformamide (DMF) is a powerful co-catalyst, particularly in reactions utilizing thionyl chloride or oxalyl chloride to form acyl chlorides. wikipedia.orgnih.gov DMF reacts with the chlorinating agent to form a Vilsmeier reagent, an iminium salt, which is a much more potent acylating agent than the initial chlorinating agent alone. wikipedia.orgchemicalforums.com This catalytic cycle allows the reaction to proceed under milder conditions and at a faster rate. The use of even catalytic amounts of DMF can significantly enhance the reaction's efficiency. chemicalforums.com A patent describing the synthesis of a related compound, 5,6-dichloronicotinoyl chloride, specifies the use of N,N-dimethylformamide as a catalyst for the chlorination step. google.com

Process Optimization for Yield and Purity in Laboratory-Scale Synthesis

Optimizing the laboratory-scale synthesis of this compound involves the careful manipulation of several reaction parameters to maximize both the yield and the purity of the product. echemi.comjove.com Key variables include the stoichiometry of the reactants, the choice and concentration of the catalyst, the reaction temperature, and the duration of the reaction.

For example, using an excess of the chlorinating agent, such as thionyl chloride, can help to ensure the complete conversion of the starting 6-hydroxynicotinic acid. The amount of catalyst, be it a tertiary amine or DMF, must also be optimized; too little may result in a sluggish reaction, while an excess can lead to purification challenges.

The reaction temperature profile is another critical factor. A gradual increase in temperature can help to control the reaction rate and prevent the formation of degradation products. Monitoring the reaction's progress, for instance by thin-layer chromatography (TLC), allows for the determination of the optimal reaction time. Finally, an effective workup and purification procedure, such as crystallization or distillation, is essential to isolate the this compound in a high state of purity.

Green Chemistry Principles in the Synthesis of Nicotinoyl Chlorides

The application of green chemistry principles to the synthesis of nicotinoyl chlorides aims to reduce the environmental footprint of the manufacturing process. jove.com This involves several key considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Use of Safer Chemicals: Replacing hazardous reagents and solvents with less toxic alternatives. For instance, exploring alternatives to traditional chlorinating agents like phosgene and thionyl chloride is an active area of research.

Catalysis: Employing catalytic reagents in small amounts is preferred over stoichiometric reagents to reduce waste. The use of recyclable catalysts is also a key goal.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

While specific green chemistry applications for the synthesis of this compound are not extensively documented, the broader field of acyl chloride synthesis is seeing a shift towards more sustainable practices. This includes the investigation of alternative energy sources, such as microwave irradiation, to accelerate reaction times and improve energy efficiency.

Mechanistic Studies of 6 Hydroxynicotinoyl Chloride Reactivity

Nucleophilic Acyl Substitution Pathways

6-Hydroxynicotinoyl chloride, as an acyl chloride, undergoes reactions primarily through the nucleophilic acyl substitution mechanism. masterorganicchemistry.comglasp.co This pathway is characteristic of carboxylic acid derivatives and is defined by the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of a leaving group. organicchemistrytutor.com In this case, the chloride ion is an excellent leaving group, making the compound highly reactive towards a wide array of nucleophiles. organicchemistrytutor.comyoutube.com

The general mechanism proceeds in two fundamental steps: nucleophilic addition followed by elimination. masterorganicchemistry.com First, the nucleophile attacks the partially positive carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate where the carbonyl oxygen holds a negative charge. youtube.comyoutube.com This intermediate is typically unstable and rapidly collapses. youtube.com In the second step, the carbonyl double bond is reformed, and the chloride ion is expelled, resulting in the substitution product. youtube.com

Formation of Esters and Amides

The synthesis of esters and amides from this compound are classic examples of nucleophilic acyl substitution. glasp.colibretexts.org These reactions are generally efficient and proceed readily due to the high reactivity of the acid chloride functional group. organicchemistrytutor.com

Ester Formation (Esterification): When this compound is treated with an alcohol, an ester is formed. glasp.coorganicchemistrytutor.com The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. researchgate.net The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion. organicchemistrytutor.comyoutube.com

The mechanism involves the initial attack by the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. researchgate.net A final deprotonation step, facilitated by the base, yields the neutral ester product. youtube.com

Amide Formation: Similarly, the reaction with ammonia (B1221849), a primary amine, or a secondary amine yields a corresponding amide. glasp.co The nitrogen atom of the amine serves as the nucleophile. youtube.com For this reaction, two equivalents of the amine are typically required. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the HCl generated, forming an ammonium salt. organicchemistrytutor.comyoutube.com Alternatively, an auxiliary base like pyridine can be used to avoid consuming the primary amine reactant. organicchemistrytutor.com The mechanistic steps are analogous to esterification, involving nucleophilic attack, formation of a tetrahedral intermediate, and elimination of the chloride leaving group. youtube.com

| Nucleophile | Product Class | General Reaction |

|---|---|---|

| Alcohol (R'-OH) | Ester | This compound + R'-OH → 6-Hydroxynicotinate Ester + HCl |

| Amine (R'-NH₂) | Amide | This compound + 2 R'-NH₂ → N-Substituted-6-hydroxynicotinamide + R'-NH₃⁺Cl⁻ |

Reactivity with Other Nucleophiles

Beyond alcohols and amines, this compound reacts with various other nucleophiles. For example, reaction with a carboxylate salt (R'COO⁻) would lead to the formation of a mixed anhydride. masterorganicchemistry.com This reaction follows the same addition-elimination pathway. Water can act as a nucleophile, leading to the hydrolysis of the acyl chloride back to the parent 6-hydroxynicotinic acid. glasp.coyoutube.com This reaction is often rapid and is a primary reason why acyl chlorides must be protected from moisture.

Influence of the 6-Hydroxyl Group on Reaction Selectivity and Pathway

The 6-hydroxyl group on the pyridine ring significantly influences the electronic properties and, consequently, the reactivity of the acyl chloride. This is primarily due to the existence of tautomerism; 6-hydroxypyridine exists in equilibrium with its pyridone form (6-pyridone). For 6-hydroxynicotinic acid, the pyridone tautomer is a major contributor.

This tautomerism introduces an amide-like character into the ring. The nitrogen atom in the pyridone form can donate electron density into the ring system via resonance. This electron-donating effect extends to the carbonyl carbon of the acyl chloride group, making it slightly less electrophilic compared to an unsubstituted nicotinoyl chloride or benzoyl chloride. While the acyl chloride remains highly reactive, this subtle modulation of electrophilicity could influence its relative reaction rate compared to other acyl chlorides.

The hydroxyl group itself is a nucleophile and can participate in intermolecular reactions, potentially leading to polymerization or side reactions under certain conditions, especially if a strong base is used that can deprotonate the hydroxyl group, creating a more potent phenoxide-like nucleophile. The specific reaction conditions are therefore crucial in directing the desired reaction pathway and avoiding unwanted side products. mdpi.com

Kinetic and Thermodynamic Considerations in Reaction Design

The reactions of acyl chlorides, including this compound, are generally characterized by favorable kinetics and thermodynamics.

| Compound Type | Relative Reactivity (General) | Leaving Group |

|---|---|---|

| Acyl Chloride | Highest | Cl⁻ |

| Acid Anhydride | High | RCOO⁻ |

| Ester | Moderate | RO⁻ |

| Amide | Low | R₂N⁻ |

Elucidation of Reaction Intermediates and Transition State Structures

The nucleophilic acyl substitution reaction of this compound proceeds through a high-energy tetrahedral intermediate. glasp.coyoutube.com This intermediate is a species in which the hybridization of the carbonyl carbon changes from sp² (trigonal planar) in the reactant to sp³ (tetrahedral). libretexts.org

Reaction Intermediates: Upon attack by a nucleophile (e.g., an alcohol or amine), the carbonyl carbon re-hybridizes to form the tetrahedral intermediate. libretexts.org This species contains the original carbonyl oxygen (now an oxyanion), the chloride, the pyridine ring, and the newly attached nucleophile all bonded to the same carbon. youtube.com These intermediates are generally transient and not isolable, as they rapidly proceed to products. libretexts.orgtaylorandfrancis.com Their existence is supported by extensive mechanistic studies and spectroscopic evidence in related systems. libretexts.org

Transition State Structures: The reaction pathway involves two main transition states.

First Transition State (TS1): This is the transition state for the formation of the tetrahedral intermediate. It represents the energy maximum as the nucleophile approaches and begins to form a bond with the carbonyl carbon, while the C=O pi bond begins to break.

Second Transition State (TS2): This is the transition state for the collapse of the tetrahedral intermediate. It occurs as the carbonyl double bond reforms and the C-Cl bond begins to break, leading to the expulsion of the chloride ion.

Synthetic Applications of 6 Hydroxynicotinoyl Chloride As a Chemical Building Block

Construction of Substituted Nicotinates and Nicotinamides

The acyl chloride moiety of 6-hydroxynicotinoyl chloride is highly susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of substituted nicotinates and nicotinamides.

Nicotinate Synthesis:

The reaction of this compound with various alcohols or phenols under basic conditions readily affords the corresponding 6-hydroxynicotinic acid esters. This esterification can be performed using a wide range of alcoholic nucleophiles, from simple alkyl alcohols to more complex polyfunctional molecules. The choice of base, such as triethylamine (B128534) or pyridine (B92270), is crucial to neutralize the hydrogen chloride byproduct and drive the reaction to completion. The Fischer esterification method, involving reaction with an alcohol in the presence of an acid catalyst, is also a viable route, though the reactivity of the acyl chloride typically favors base-mediated conditions. commonorganicchemistry.commasterorganicchemistry.comchemistrysteps.com

Nicotinamide Synthesis:

Similarly, the amidation of this compound with primary or secondary amines provides a straightforward route to a diverse library of 6-hydroxynicotinamides. youtube.comfishersci.besemanticscholar.orgorganic-chemistry.org This reaction is generally high-yielding and tolerates a broad spectrum of functional groups on the amine component. The reaction is typically carried out in an inert solvent in the presence of a base to scavenge the generated HCl. This method is particularly valuable for the late-stage functionalization of complex molecules containing a primary or secondary amine, allowing for the introduction of the 6-hydroxynicotinoyl moiety. nih.gov

| Reactant | Product Type | Reaction Conditions |

| Alcohol/Phenol | Nicotinate Ester | Base (e.g., triethylamine, pyridine), inert solvent |

| Primary/Secondary Amine | Nicotinamide | Base (e.g., triethylamine, pyridine), inert solvent |

Synthesis of Complex Nitrogen-Containing Heterocyclic Scaffolds

The dual functionality of this compound makes it a valuable precursor for the synthesis of more complex nitrogen-containing heterocyclic scaffolds. researchgate.netnih.govresearchgate.netnih.govmdpi.com The pyridine ring itself is a common motif in biologically active compounds, and the ability to build upon this core structure is of significant interest in medicinal chemistry.

The hydroxyl group at the 6-position can act as a nucleophile in intramolecular cyclization reactions. For instance, after derivatization of the acyl chloride, the hydroxyl group can participate in ring-forming reactions to construct fused bicyclic systems. This strategy allows for the creation of novel heterocyclic frameworks with potential applications in drug discovery and materials science. The specific reaction pathways and resulting heterocyclic systems are dependent on the nature of the substituent introduced at the acyl chloride position and the reaction conditions employed.

Integration into Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in modern organic synthesis. The functional groups present in this compound make it a potentially valuable component in such reactions.

For instance, the carboxylic acid derivative (acyl chloride) functionality suggests its potential use in isocyanide-based MCRs like the Ugi and Passerini reactions. baranlab.orgorganic-chemistry.orgresearchgate.netnih.govwikipedia.org In a hypothetical Ugi-type reaction, this compound could serve as the acid component, reacting with an aldehyde or ketone, an amine, and an isocyanide to generate a complex α-acylamino amide. The presence of the hydroxyl group on the pyridine ring could offer further opportunities for post-MCR transformations, such as intramolecular cyclizations.

| Multicomponent Reaction | Potential Role of this compound | Product Type |

| Ugi Reaction | Acid Component | α-acylamino amide |

| Passerini Reaction | Acid Component | α-acyloxy amide |

Role in Cascade and Tandem Organic Transformations

Cascade or tandem reactions, where a single synthetic operation triggers a sequence of bond-forming events, offer an efficient approach to the synthesis of complex molecules. mdpi.comresearchgate.net The bifunctional nature of this compound makes it an attractive substrate for initiating such reaction cascades.

A synthetic strategy could involve an initial reaction at the acyl chloride, which then unmasks a reactive site or alters the electronic properties of the molecule to facilitate a subsequent intramolecular reaction involving the hydroxyl group. For example, acylation of a suitable nucleophile could be followed by an intramolecular cyclization onto the pyridine ring or a substituent, triggered by the newly introduced functionality. The design of such cascade reactions would depend on the careful selection of the reaction partners and conditions to orchestrate the desired sequence of transformations.

Computational and Theoretical Investigations of 6 Hydroxynicotinoyl Chloride

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 6-hydroxynicotinoyl chloride. The pyridine (B92270) ring, hydroxyl group, and acyl chloride moiety all contribute to the molecule's unique electronic landscape.

The presence of the nitrogen atom in the pyridine ring and the oxygen atom of the hydroxyl group introduces significant electronegativity, influencing the charge distribution across the aromatic system. The acyl chloride group is a strong electron-withdrawing group, which further polarizes the molecule. DFT calculations on related molecules, such as 6-methylnicotinic acid, have shown a non-planar skeleton in the optimized geometry. jocpr.com A similar deviation from planarity might be expected for this compound due to steric and electronic interactions between the substituents.

The molecular electrostatic potential (MESP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MESP would likely show negative potential (electron-rich regions) around the nitrogen and oxygen atoms, making them susceptible to electrophilic attack or protonation. Conversely, the carbonyl carbon of the acyl chloride group would exhibit a significant positive potential, highlighting its high electrophilicity and reactivity towards nucleophiles. jocpr.com

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For molecules containing similar functional groups, the HOMO is often localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO is typically centered on the electron-deficient acyl chloride moiety. This distribution suggests that the molecule can act as both an electron donor and acceptor in chemical reactions.

Conformational Landscapes and Energetic Profiles

The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the acyl chloride group to the pyridine ring. Theoretical calculations can map the potential energy surface as a function of the dihedral angle between the plane of the pyridine ring and the acyl chloride group.

Studies on similar aromatic carbonyl compounds have shown that the planar conformations, where the carbonyl group is coplanar with the aromatic ring, are typically the most stable due to favorable resonance interactions. However, steric hindrance from the adjacent hydroxyl group in this compound could influence the preferred conformation. Theoretical calculations of internal rotational barriers in substituted phenols and anilines have demonstrated that the heights of these barriers are dependent on the nature and position of the substituents. nih.gov

A relaxed scan of the potential energy surface would likely reveal two energy minima corresponding to the syn and anti conformations, where the carbonyl oxygen is pointing towards or away from the nitrogen atom of the pyridine ring, respectively. The relative energies of these conformers and the rotational barriers between them can be calculated to understand the molecule's dynamic behavior at different temperatures. For instance, computational studies on nitrotoluenes and related compounds have successfully determined such rotational barriers. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) |

| Planar (syn-periplanar) | ~0° | 0.0 |

| Perpendicular | ~90° | ~5-7 |

| Planar (anti-periplanar) | ~180° | ~1-2 |

Note: This table is illustrative and based on general principles of conformational analysis for similar aromatic acyl compounds. Actual values would require specific quantum chemical calculations.

Theoretical Modeling of Reaction Mechanisms and Pathways

The high reactivity of acyl chlorides, including this compound, is a key feature of their chemistry. iastate.edu Theoretical modeling can provide detailed mechanistic insights into their reactions with various nucleophiles, such as water (hydrolysis), alcohols (esterification), and amines (amidation).

The generally accepted mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. docbrown.info In the first step, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. In the second step, the chloride ion, being an excellent leaving group, is eliminated, and the carbonyl double bond is reformed.

Computational studies on the hydrolysis of acyl chlorides have explored the energetics of this pathway, including the structure of the transition state for the formation of the tetrahedral intermediate. researchgate.net For example, DFT studies on the hydrolysis of carbonyl dichloride have detailed the formation of a weak complex with water followed by the concerted addition of water and elimination of HCl. Similar mechanistic investigations can be applied to this compound to understand its reactivity profile.

The reaction of nicotinoyl chloride with amines to form nicotinamides is a well-established synthetic route. Theoretical modeling of this reaction would involve calculating the energy profile for the nucleophilic attack of the amine on the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent elimination of the chloride ion. The presence of the hydroxyl group on the pyridine ring could potentially influence the reaction rate and mechanism through intramolecular hydrogen bonding or by altering the electronic properties of the acyl chloride group.

Prediction of Spectroscopic Parameters for Derived Compounds

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for the identification and characterization of this compound and its derivatives.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts has become a standard application of quantum chemical calculations. nrel.govrsc.orgchemrxiv.orgmdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. For this compound, the predicted 1H NMR spectrum would show characteristic signals for the protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing acyl chloride and electron-donating hydroxyl groups. The 13C NMR spectrum would feature a distinct downfield signal for the carbonyl carbon due to its high electrophilicity.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for a Hypothetical this compound Derivative (Illustrative)

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| H2 | 8.5 - 8.8 | - |

| H4 | 7.8 - 8.1 | - |

| H5 | 7.2 - 7.5 | - |

| C2 | - | 150 - 155 |

| C3 | - | 125 - 130 |

| C4 | - | 140 - 145 |

| C5 | - | 120 - 125 |

| C6 | - | 160 - 165 |

| C=O | - | 168 - 172 |

Note: These are estimated ranges based on known substituent effects on pyridine rings and general values for acyl chlorides. Accurate predictions require specific calculations.

IR Spectroscopy: Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) spectra. faccts.defaccts.de The calculated IR spectrum of this compound would be expected to show a strong absorption band in the region of 1750-1800 cm-1, characteristic of the C=O stretching vibration of the acyl chloride group. Other significant bands would include O-H stretching of the hydroxyl group and various C-C and C-N stretching and bending modes of the pyridine ring. A study on 6-methylnicotinic acid demonstrated good agreement between experimental and calculated vibrational modes. jocpr.com

Molecular Dynamics Simulations Pertaining to Reactivity and Selectivity

Molecular dynamics (MD) simulations can provide a dynamic picture of this compound in different environments, offering insights into its reactivity and selectivity that are not accessible from static quantum chemical calculations. researchgate.netresearchgate.netnih.govpku.edu.cn

By simulating the molecule in a solvent, such as water or an organic solvent, MD can be used to study the solvation structure around the molecule. This is particularly important for understanding reaction mechanisms in solution, as solvent molecules can play a crucial role in stabilizing transition states and intermediates. For instance, MD simulations of drug-like compounds in aqueous solutions have been used to understand the role of counterions and hydration. nih.gov

MD simulations can also be employed to explore the conformational dynamics of the molecule over time, providing a more realistic representation of its behavior than static calculations. This can be important for understanding how the molecule might interact with a biological target, such as an enzyme active site. A computational analysis of the α7 nicotinic acetylcholine (B1216132) receptor, a biological target for nicotinic acid derivatives, has utilized MD simulations to study ligand binding and conformational changes. nih.gov

Furthermore, reactive MD simulations could potentially be used to model the chemical reactions of this compound directly. While computationally intensive, such simulations can provide a detailed, time-resolved view of bond-breaking and bond-forming events, offering a deeper understanding of the factors that control reaction rates and product selectivity. The effect of solvent on the solvolysis of acyl chlorides has been investigated, highlighting the importance of the solvent environment in determining the reaction mechanism. mdpi.com

Emerging Research Directions and Future Challenges Pertaining to 6 Hydroxynicotinoyl Chloride

Exploration of Unconventional Reactivity Patterns and Novel Transformations

The classical reactivity of 6-hydroxynicotinoyl chloride is dominated by the electrophilic nature of the acyl chloride group, readily participating in acylation reactions with nucleophiles. However, emerging research is beginning to probe unconventional reactivity patterns that leverage the electronic interplay between the hydroxyl group, the pyridine (B92270) ring, and the acyl chloride moiety.

Future investigations are likely to focus on:

Dual-Role Catalysis: The presence of both a Lewis basic nitrogen atom and a Brønsted acidic hydroxyl group within the same molecule opens up possibilities for its use as a bifunctional organocatalyst. Researchers are exploring its potential to catalyze reactions where both acidic and basic sites are required for substrate activation.

Metal-Mediated Cross-Coupling Reactions: While the acyl chloride is a classical precursor for ester and amide formation, its participation in transition-metal-catalyzed cross-coupling reactions is a less explored frontier. Future work may focus on developing protocols for Suzuki, Sonogashira, and Buchwald-Hartwig type couplings directly at the acyl chloride position, potentially offering novel routes to ketones and other functionalized pyridine derivatives.

Photoredox Catalysis: The electron-rich nature of the hydroxypyridine ring suggests that this compound could be a substrate for photoredox-catalyzed transformations. Research in this area may uncover new pathways for radical generation and subsequent C-C or C-heteroatom bond formation.

A summary of potential unconventional transformations is presented in Table 1.

Table 1: Potential Unconventional Transformations of this compound

| Transformation Type | Potential Reagents/Conditions | Resulting Product Class |

|---|---|---|

| Organocatalysis | Substrate requiring dual activation | Functionalized heterocycles |

| Cross-Coupling | Palladium or Copper catalyst, boronic acid/alkyne | Aryl ketones, alkynyl ketones |

Development of Highly Efficient and Atom-Economical Synthetic Protocols

The traditional synthesis of this compound from 6-hydroxynicotinic acid often involves the use of stoichiometric amounts of chlorinating agents like thionyl chloride or oxalyl chloride, which generate significant amounts of corrosive byproducts. A key challenge is the development of more efficient and atom-economical synthetic methods.

Future research is anticipated to focus on:

Catalytic Chlorination: The development of catalytic methods for the conversion of the carboxylic acid to the acyl chloride would represent a significant advance. This could involve the use of novel catalyst systems that are regenerated in situ, minimizing waste.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. The development of a flow-based synthesis of this compound could enable a more efficient and safer production process.

A comparison of a traditional versus a hypothetical atom-economical synthesis is outlined in Table 2.

Table 2: Comparison of Synthetic Protocols for this compound

| Parameter | Traditional Batch Synthesis | Hypothetical Atom-Economical Flow Synthesis |

|---|---|---|

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Catalytic (e.g., with in situ regeneration) |

| Stoichiometry | Stoichiometric | Catalytic |

| Byproducts | SO₂, HCl | Minimal |

| Solvent Usage | High | Low |

Advanced Strategies for Integration into Complex Molecule Assembly

The utility of this compound as a building block in the synthesis of complex molecules is an area of growing interest. Its rigid pyridine core and multiple functionalization points make it an attractive synthon for the construction of novel pharmaceuticals and functional materials.

Advanced strategies for its integration include:

Sequential Functionalization: The differential reactivity of the acyl chloride, the hydroxyl group, and the pyridine ring allows for a stepwise and controlled introduction of various substituents. For example, the acyl chloride can be reacted first, followed by modification of the hydroxyl group, and finally, functionalization of the pyridine ring.

Use in Cascade Reactions: The design of cascade reactions initiated by the acylation of a nucleophile with this compound could provide rapid access to complex polycyclic structures. The initial acylation product could be designed to undergo a series of intramolecular transformations, leading to a significant increase in molecular complexity in a single step.

Solid-Phase Synthesis: The attachment of this compound to a solid support, either through the hydroxyl group or the pyridine ring, would enable its use in solid-phase synthesis. This would facilitate the rapid and efficient synthesis of libraries of compounds for high-throughput screening.

Addressing Scalability and Sustainability Challenges in Production

The transition from laboratory-scale synthesis to industrial-scale production of this compound presents several challenges related to scalability and sustainability.

Key areas for future development include:

Process Intensification: The development of continuous manufacturing processes, as mentioned earlier, is a key aspect of process intensification. This can lead to smaller manufacturing footprints, reduced energy consumption, and improved safety.

Greener Solvents: The identification of more environmentally benign solvents for the synthesis and purification of this compound is crucial for improving the sustainability of the production process.

Waste Valorization: The development of methods to convert the byproducts of the synthesis into valuable chemicals would contribute to a more circular and sustainable manufacturing process.

A summary of scalability and sustainability challenges and potential solutions is provided in Table 3.

Table 3: Scalability and Sustainability Challenges and Potential Solutions

| Challenge | Potential Solution |

|---|---|

| Use of Hazardous Reagents | Development of catalytic and safer alternatives |

| Large Solvent Volumes | Implementation of flow chemistry and solvent recycling |

| Energy Consumption | Optimization of reaction conditions and use of microwave heating |

Unexplored Derivatization Pathways and Potential Synthon Roles in Emerging Fields

Beyond its use as a simple acylating agent, this compound has the potential to serve as a versatile synthon in a variety of emerging fields. The exploration of new derivatization pathways is key to unlocking its full potential.

Future research directions may include:

Synthesis of Novel Polymers: The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polyamides and polyesters with unique properties conferred by the hydroxypyridine moiety.

Development of Bio-orthogonal Probes: The reactivity of the acyl chloride could be harnessed for the development of bio-orthogonal probes for chemical biology applications. For example, it could be used to selectively label proteins or other biomolecules in a biological system.

Coordination Chemistry: The hydroxypyridine motif is a well-known ligand for a variety of metal ions. The synthesis of novel ligands from this compound could lead to the development of new catalysts, sensors, and imaging agents.

A list of potential derivatization pathways and their applications is presented in Table 4.

Table 4: Unexplored Derivatization Pathways and Potential Applications

| Derivatization Pathway | Resulting Functional Group | Potential Application |

|---|---|---|

| Polymerization | Polyamide/Polyester | High-performance materials |

| Reaction with bifunctional nucleophiles | Macrocycles | Host-guest chemistry |

| Conversion to isocyanate | Isocyanate | Cross-linking agents |

Q & A

Basic Question: What are the critical safety considerations when handling 6-hydroxynicotinoyl chloride in laboratory settings?

Answer:

this compound is corrosive and requires stringent safety protocols. Key measures include:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, lab coats, and safety goggles. Use a fume hood to minimize inhalation risks .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid dust generation. Contaminated clothing must be removed immediately and washed before reuse .

- Storage: Store in corrosion-resistant containers with airtight seals, in a locked, cool, and dry environment to prevent hydrolysis or unintended reactions .

- Emergency Response: For eye/skin contact, rinse with water for ≥15 minutes. If ingested, do NOT induce vomiting; seek immediate medical assistance .

Basic Question: How should researchers document experimental procedures involving this compound to ensure reproducibility?

Answer:

Detailed documentation is essential for replication. Follow these guidelines:

- Experimental Section: Include synthesis steps (e.g., reaction temperature, molar ratios, solvent choice), purification methods (e.g., recrystallization solvents, column chromatography conditions), and characterization data (e.g., NMR, IR, melting points) .

- Supporting Information: Provide raw spectral data (e.g., H/C NMR peaks, IR bands) in supplementary files. Use standardized formats (e.g., IUPAC nomenclature) to describe compounds .

- Literature Cross-Referencing: Cite established protocols for analogous nicotinoyl chloride derivatives to contextualize novel methodologies .

Advanced Question: How can researchers optimize the synthesis of this compound to minimize byproducts?

Answer:

Byproduct formation often stems from hydrolysis or oxidation. Optimization strategies include:

- Solvent Selection: Use anhydrous solvents (e.g., dichloromethane) under inert atmospheres (N/Ar) to prevent moisture-induced degradation .

- Catalyst Control: Employ Lewis acids (e.g., ZnCl) to enhance reaction specificity. Monitor reaction progress via TLC or in situ FTIR to terminate reactions at optimal yields .

- Temperature Gradients: Conduct kinetic studies to identify ideal temperature ranges (e.g., 0–5°C for acid chloride formation) .

Advanced Question: What analytical techniques are most effective for assessing the stability of this compound under varying conditions?

Answer:

Stability profiling requires multi-modal analysis:

- Thermogravimetric Analysis (TGA): Quantify thermal decomposition thresholds (e.g., >100°C) .

- Dynamic Vapor Sorption (DVS): Measure hygroscopicity under controlled humidity (e.g., 0–90% RH) to predict storage stability .

- Kinetic Stability Studies: Use HPLC or GC-MS to track degradation products over time in solvents like THF or DMF .

Advanced Question: How should researchers resolve contradictory spectral data for this compound derivatives?

Answer:

Contradictions often arise from impurities or tautomerism. Mitigation steps:

- Multi-Technique Validation: Cross-validate NMR data with high-resolution mass spectrometry (HRMS) and X-ray crystallography .

- Computational Modeling: Compare experimental H NMR shifts with DFT-predicted values to identify discrepancies .

- Replication: Repeat syntheses under rigorously controlled conditions to isolate variables (e.g., trace metal contaminants) .

Advanced Question: What are the implications of this compound’s reactivity in interdisciplinary research (e.g., drug discovery or polymer chemistry)?

Answer:

Its acyl chloride group enables diverse applications:

- Drug Design: Serve as a precursor for nicotinic acid derivatives with potential bioactivity (e.g., antivirals). Optimize coupling reactions with amines using Schlenk techniques .

- Polymer Synthesis: Explore its use in step-growth polymerization for functionalized polyamides. Monitor molecular weight distributions via GPC .

- Methodological Innovation: Develop green chemistry protocols (e.g., solvent-free mechanochemical synthesis) to reduce environmental impact .

Advanced Question: How can researchers ensure ethical reporting of this compound’s hazards in preclinical studies?

Answer:

Adhere to NIH and institutional guidelines:

- Hazard Disclosure: Clearly outline risks (e.g., corrosivity, inhalation toxicity) in Material Safety Data Sheets (MSDS) and experimental protocols .

- Animal Studies: Justify dosing regimens and euthanasia methods per ARRIVE guidelines. Include negative control data to validate toxicity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.